1-{[3-(Trifluoromethyl)phenoxy]methyl}-1H-pyrazol-4-amine hydrochloride
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Overview
Description
This compound is a member of the pyrazole class of organic compounds, which are characterized by a 5-membered aromatic ring containing three carbon atoms and two nitrogen atoms . It contains a trifluoromethyl group (-CF3), which is often found in drugs approved by the FDA . The trifluoromethyl group contributes to the pharmacological activities of these drugs .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for this compound involves the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor .Molecular Structure Analysis
The molecular formula of this compound is C11H11ClF3N3O, with an average mass of 293.673 Da and a monoisotopic mass of 293.054260 Da . The InChI code is 1S/C11H10F3N3/c12-11(13,14)9-3-1-2-8(4-9)6-17-7-10(15)5-16-17/h1-5,7H,6,15H2 .Chemical Reactions Analysis
Pyrazole derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions . Additionally, the trifluoromethyl group in this compound can participate in reactions with various electrophiles .properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O.ClH/c12-11(13,14)8-2-1-3-10(4-8)18-7-17-6-9(15)5-16-17;/h1-6H,7,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUUQNQCGZPQAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCN2C=C(C=N2)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(Trifluoromethyl)phenoxy]methyl}-1H-pyrazol-4-amine hydrochloride |
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